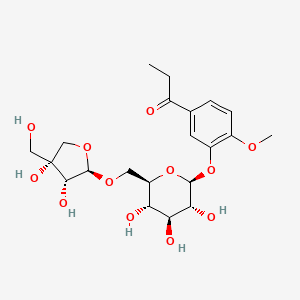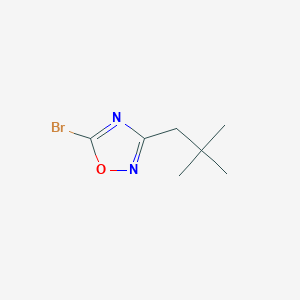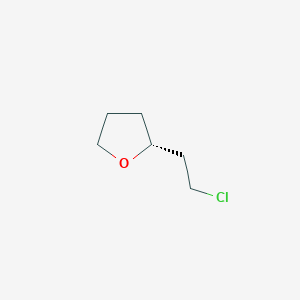
4-(2-Hydrazinylpyrimidin-4-yl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydrazinylpyrimidin-4-yl)thiomorpholine is a heterocyclic compound that contains both pyrimidine and thiomorpholine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydrazinylpyrimidin-4-yl)thiomorpholine typically involves the reaction of 2-chloropyrimidine with thiomorpholine in the presence of a base, followed by hydrazinolysis. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydrazinylpyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include azides, dihydropyrimidines, and various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
4-(2-Hydrazinylpyrimidin-4-yl)thiomorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential as an anticancer agent, given its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of 4-(2-Hydrazinylpyrimidin-4-yl)thiomorpholine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound can interfere with cellular signaling pathways, thereby affecting cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Hydrazino-4-pyrimidinyl)morpholine: Similar structure but contains a morpholine ring instead of a thiomorpholine ring.
2-Hydrazinylpyrimidine: Lacks the thiomorpholine moiety but shares the hydrazinylpyrimidine core.
Thiomorpholine derivatives: Compounds that contain the thiomorpholine ring but differ in the substituents on the ring.
Uniqueness
4-(2-Hydrazinylpyrimidin-4-yl)thiomorpholine is unique due to the combination of the hydrazinylpyrimidine and thiomorpholine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H13N5S |
|---|---|
Peso molecular |
211.29 g/mol |
Nombre IUPAC |
(4-thiomorpholin-4-ylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C8H13N5S/c9-12-8-10-2-1-7(11-8)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,11,12) |
Clave InChI |
ZZJILEPNQIUYJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1C2=NC(=NC=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14893844.png)



![methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14893866.png)

![2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14893885.png)


